(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide

Catalog No.
S548098
CAS No.
878654-51-4
M.F
C24H34N5OP
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phe...

CAS Number

878654-51-4

Product Name

(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide

IUPAC Name

2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine

Molecular Formula

C24H34N5OP

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28)

InChI Key

QWYGJEVWFGFNRP-UHFFFAOYSA-N

SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC

Solubility

Soluble in DMSO, not in water

Synonyms

AP23846; AP 23846; AP-23846

Canonical SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC

Description

The exact mass of the compound (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is 439.2501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.25009772 g/mol

Monoisotopic Mass

439.25009772 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L7TRF9FCU

Dates

Modify: 2024-02-18
1: Han LY, Landen CN, Trevino JG, Halder J, Lin YG, Kamat AA, Kim TJ, Merritt WM, Coleman RL, Gershenson DM, Shakespeare WC, Wang Y, Sundaramoorth R, Metcalf CA 3rd, Dalgarno DC, Sawyer TK, Gallick GE, Sood AK. Antiangiogenic and antitumor effects of SRC inhibition in ovarian carcinoma. Cancer Res. 2006 Sep 1;66(17):8633-9. PubMed PMID: 16951177; PubMed Central PMCID: PMC3202609.
2: Azam M, Nardi V, Shakespeare WC, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Sliz P, Veach DR, Bornmann WG, Clarkson B, Dalgarno DC, Sawyer TK, Daley GQ. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. Proc Natl Acad Sci U S A. 2006 Jun 13;103(24):9244-9. Epub 2006 Jun 5. PubMed PMID: 16754879; PubMed Central PMCID: PMC1482597.
3: Summy JM, Trevino JG, Lesslie DP, Baker CH, Shakespeare WC, Wang Y, Sundaramoorthi R, Metcalf CA 3rd, Keats JA, Sawyer TK, Gallick GE. AP23846, a novel and highly potent Src family kinase inhibitor, reduces vascular endothelial growth factor and interleukin-8 expression in human solid tumor cell lines and abrogates downstream angiogenic processes. Mol Cancer Ther. 2005 Dec;4(12):1900-11. PubMed PMID: 16373705.

Explore Compound Types